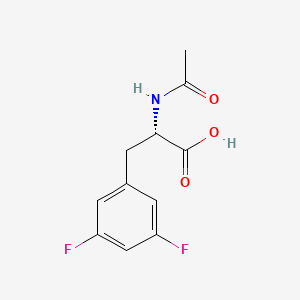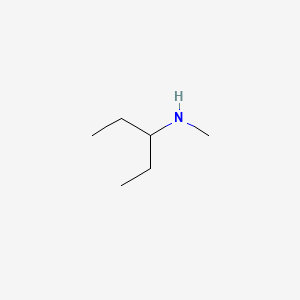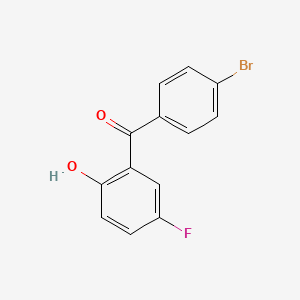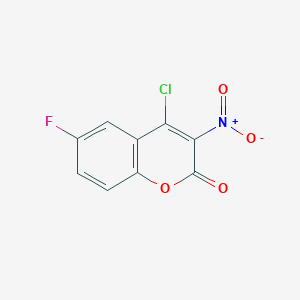phosphonium bromide CAS No. 53811-43-1](/img/structure/B3042247.png)
[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide
Vue d'ensemble
Description
This compound, also known as (5-Nitro-2-furyl)methylphosphonium bromide, is a rare and unique chemical. It has a linear formula of C23H19BrNO3P and a CAS Number of 53811-43-1 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C23H19BrNO3P . The molecular weight is 468.291 .Applications De Recherche Scientifique
Electron Transfer Processes
The compound (5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide participates in reactions that involve electron transfer processes, specifically through anionradical mechanisms. Such reactions include the formation of derivatives like 1,2-bis(5-nitro-2-furyl)ethane and others, which are discussed in the context of substitution anionradical mechanisms in both aliphatic and aromatic series. These processes have implications for the reaction mechanism and are significant in the field of organic chemistry (Prousek, 1980).
DNA-Targeted Anti-Cancer Drugs
This compound is relevant in the evaluation of DNA-targeted anti-cancer drugs. Studies have shown that certain triphenyl phosphonium salts, similar in structure to (5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide, interact with DNA and demonstrate inhibitory effects on cancer cells. This suggests potential applications in the development of novel anti-cancer therapies (Xie et al., 2008).
Alkaline Hydrolysis and Chemical Reactions
The compound is also involved in studies of alkaline hydrolysis and various chemical transformations. For instance, the reactions of similar phosphonium bromides under alkaline conditions and their subsequent transformations offer insights into the stability and reactivity of these compounds, which are crucial for synthesizing new chemicals with potential applications in various fields, including pharmaceuticals (Allen & Hutley, 1978).
Application in Synthesis of Complex Molecules
It's involved in the synthesis of complex organic molecules, such as perfluoroalkyl-6-(α-furyl)-2-pyranones. These reactions are significant in the field of organic synthesis and could have implications for the development of new materials or pharmaceutical compounds (Cao et al., 1999).
Mutagenicity Studies
In the field of toxicology and mutagenesis, similar compounds have been synthesized and tested for mutagenic activities in various biological systems. This kind of research is crucial for understanding the potential risks associated with exposure to these chemicals (Ichikawa et al., 1986).
Propriétés
IUPAC Name |
(5-nitrofuran-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3P.BrH/c25-24(26)23-17-16-19(27-23)18-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXISEUXYUUMND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)

![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)



![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)


